molecular formula C24H28N2O3S2 B4564677 ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1'-CYCLOHEXANE]-3-CARBOXYLATE

ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1'-CYCLOHEXANE]-3-CARBOXYLATE

Cat. No.: B4564677
M. Wt: 456.6 g/mol
InChI Key: IJVIDJVOTAVTKD-UHFFFAOYSA-N
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Description

ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1’-CYCLOHEXANE]-3-CARBOXYLATE is a complex organic compound with a unique spiro structure

Scientific Research Applications

ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1’-CYCLOHEXANE]-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1’-CYCLOHEXANE]-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the spirocyclohexane moiety. The final steps involve the formation of the formamido and methanethioyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1’-CYCLOHEXANE]-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1’-CYCLOHEXANE]-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(phenylformamido)methanethioyl]amino}benzoate: Shares a similar core structure but differs in the substituent groups.

    Pyrazolo[l,5-a]pyrimidin-7-ones: Similar in terms of the heterocyclic structure but with different functional groups.

Uniqueness

ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1’-CYCLOHEXANE]-3-CARBOXYLATE is unique due to its spiro structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(benzoylcarbamothioylamino)spiro[5,7-dihydro-4H-1-benzothiophene-6,1'-cyclohexane]-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-2-29-22(28)19-17-11-14-24(12-7-4-8-13-24)15-18(17)31-21(19)26-23(30)25-20(27)16-9-5-3-6-10-16/h3,5-6,9-10H,2,4,7-8,11-15H2,1H3,(H2,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVIDJVOTAVTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC3(C2)CCCCC3)NC(=S)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1'-CYCLOHEXANE]-3-CARBOXYLATE
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ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1'-CYCLOHEXANE]-3-CARBOXYLATE
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ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1'-CYCLOHEXANE]-3-CARBOXYLATE
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ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1'-CYCLOHEXANE]-3-CARBOXYLATE
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ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1'-CYCLOHEXANE]-3-CARBOXYLATE
Reactant of Route 6
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ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1'-CYCLOHEXANE]-3-CARBOXYLATE

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